molecular formula C8H7Br2NO2 B6228678 4-bromo-1-(2-bromoethyl)-2-nitrobenzene CAS No. 1593858-11-7

4-bromo-1-(2-bromoethyl)-2-nitrobenzene

Cat. No.: B6228678
CAS No.: 1593858-11-7
M. Wt: 309
InChI Key:
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Description

“4-bromo-1-(2-bromoethyl)-2-nitrobenzene” is a type of organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms, and it has bromine and nitro functional groups attached to it .


Synthesis Analysis

The synthesis of similar compounds often involves bromination reactions, which is the substitution of hydrogen atoms in an organic compound by bromine . In the case of bromoethyl compounds, an ethyl group (a two-carbon chain) is also attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzene ring with bromine and nitro functional groups attached at the 1st and 2nd positions, and a bromoethyl group attached at the 4th position .


Chemical Reactions Analysis

Brominated organic compounds can undergo various reactions. For instance, they can participate in coupling reactions, where two organic compounds are joined together with the help of a metal catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, brominated compounds are typically denser than their non-brominated counterparts due to the high atomic weight of bromine .

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For instance, if it’s used as a reactant in a chemical reaction, its mechanism of action would involve the breaking and forming of chemical bonds .

Safety and Hazards

Like many brominated organic compounds, this compound could be harmful if swallowed or inhaled, and it might cause skin and eye irritation . It’s important to handle it with appropriate safety measures .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-(2-bromoethyl)-2-nitrobenzene involves the bromination of 2-nitrotoluene followed by alkylation with 2-bromoethanol. The resulting intermediate is then subjected to bromination to yield the final product.", "Starting Materials": [ "2-nitrotoluene", "bromine", "2-bromoethanol", "sodium hydroxide", "sulfuric acid", "water", "ice" ], "Reaction": [ "Step 1: Bromination of 2-nitrotoluene", "2-nitrotoluene is dissolved in glacial acetic acid and cooled to 0°C. Bromine is slowly added to the solution with stirring until the color of the solution changes to yellow. The reaction mixture is then stirred for an additional 30 minutes at 0°C.", "Step 2: Alkylation with 2-bromoethanol", "To the reaction mixture obtained in step 1, 2-bromoethanol is added dropwise with stirring. The reaction mixture is then heated to reflux for 4 hours. After cooling, the reaction mixture is poured into water and the resulting solid is collected by filtration.", "Step 3: Bromination of the intermediate", "The solid obtained in step 2 is dissolved in glacial acetic acid and cooled to 0°C. Bromine is slowly added to the solution with stirring until the color of the solution changes to yellow. The reaction mixture is then stirred for an additional 30 minutes at 0°C.", "The resulting product is then collected by filtration and washed with water to yield 4-bromo-1-(2-bromoethyl)-2-nitrobenzene." ] }

CAS No.

1593858-11-7

Molecular Formula

C8H7Br2NO2

Molecular Weight

309

Purity

95

Origin of Product

United States

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